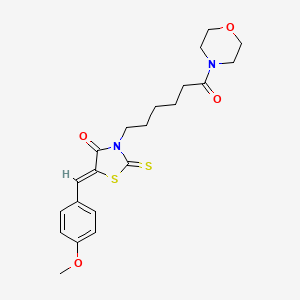![molecular formula C18H21N3O3 B2444268 aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane CAS No. 1024896-60-3](/img/structure/B2444268.png)
aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane is a synthetic organic molecule that features a complex structure involving multiple functional groups
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: This compound can serve as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration of its potential as a drug candidate for various diseases due to its complex structure and reactivity.
Biochemical Research: Use as a probe to study biochemical pathways and interactions.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. The process usually starts with the formation of the indazole core, followed by the introduction of the benzo[d]1,3-dioxolan moiety. Subsequent steps include methylation reactions and the incorporation of the aza(3-benzo[d]1,3-dioxolan-5-yl) group. Each step requires specific reaction conditions, such as controlled temperatures and pH levels, and the use of various catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic procedures. This would require optimization of the reaction conditions to maximize efficiency and minimize costs. Methods such as continuous flow chemistry could be employed to enhance the production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions may be used to modify certain functional groups, impacting its overall reactivity.
Substitution: Various substitution reactions can introduce new functional groups, potentially enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
Depending on the type of reaction and reagents used, products can vary widely, from simple modifications of the original structure to completely new compounds with different chemical and biological properties.
Mecanismo De Acción
The compound's mechanism of action is dependent on its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to various biological targets, initiating a cascade of biochemical events that result in its observed effects. Detailed studies involving molecular docking and bioassays are necessary to elucidate the precise pathways and interactions involved.
Comparación Con Compuestos Similares
Azaindazole derivatives
Benzodioxole-based molecules
Methoxymethane-linked compounds
Hope this answers your needs! Is there a specific aspect you want to dive deeper into?
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-methoxy-1,6,6-trimethyl-5,7-dihydroindazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2)8-12(20-22-4)16-13(9-18)21(3)19-17(16)11-5-6-14-15(7-11)24-10-23-14/h5-7H,8-10H2,1-4H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBXVLIGHZWDJ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)
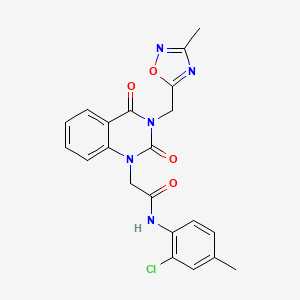
![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)
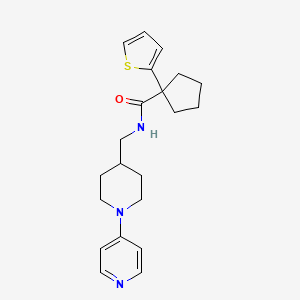
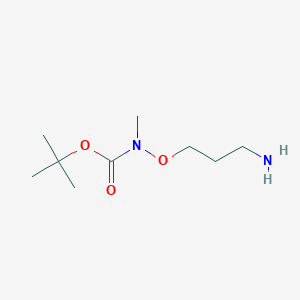
![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)
![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)
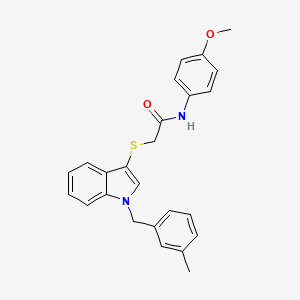
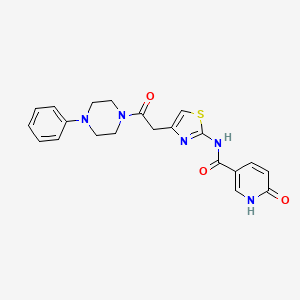
![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444205.png)
![4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2444206.png)
